2-Bromo-6-(oxan-3-yl)pyrazine

Description

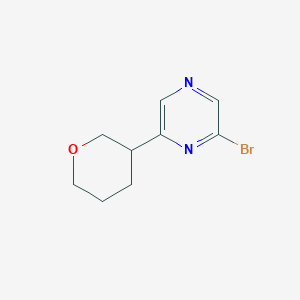

2-Bromo-6-(oxan-3-yl)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a bromine atom and an oxan-3-yl group

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-bromo-6-(oxan-3-yl)pyrazine |

InChI |

InChI=1S/C9H11BrN2O/c10-9-5-11-4-8(12-9)7-2-1-3-13-6-7/h4-5,7H,1-3,6H2 |

InChI Key |

LLIZIWYLHHFLKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=CN=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxan-3-yl)pyrazine can be achieved through several methods. One common approach involves the bromination of 6-(oxan-3-yl)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(oxan-3-yl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl or alkyl-aryl derivatives.

Scientific Research Applications

2-Bromo-6-(oxan-3-yl)pyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(oxan-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and oxan-3-yl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-6-(oxetan-3-yl)pyrazine: Similar structure but with an oxetan-3-yl group instead of oxan-3-yl.

2-Bromo-6-(tetrahydrofuran-3-yl)pyrazine: Contains a tetrahydrofuran-3-yl group.

2-Bromo-6-(pyran-3-yl)pyrazine: Features a pyran-3-yl group.

Uniqueness

2-Bromo-6-(oxan-3-yl)pyrazine is unique due to the presence of the oxan-3-yl group, which can impart distinct chemical and physical properties compared to its analogs

Biological Activity

2-Bromo-6-(oxan-3-yl)pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and an oxan-3-yl substituent, which influence its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity, potentially affecting the compound's bioavailability and binding affinity to various receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The oxan-3-yl group may confer unique steric and electronic properties that facilitate selective binding to specific molecular targets, impacting various signaling pathways within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and HeLa. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity against tumor growth .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| BPU (related compound) | MCF-7 | 8.47 ± 0.18 | |

| BPU (related compound) | HeLa | 9.22 ± 0.17 |

Antimicrobial Properties

In addition to anticancer activity, pyrazine derivatives have been explored for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited.

Case Studies

A series of in vitro studies have been conducted to evaluate the biological efficacy of pyrazines in cancer therapy. One notable study assessed the effects of related pyrazine compounds on cell viability across different concentrations over time. The results indicated a dose-dependent decrease in viable cells, supporting the hypothesis that structural modifications in pyrazines can significantly enhance their biological activities .

Research Findings

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression, similar to other pyrazine derivatives that target matrix metalloproteinases (MMPs) .

- Selectivity : The selectivity of this compound towards specific biological targets is influenced by its unique structural features, which can be further explored through computational modeling and docking studies.

- Therapeutic Potential : Ongoing research aims to elucidate the full therapeutic potential of this compound in drug discovery, particularly in developing new anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.